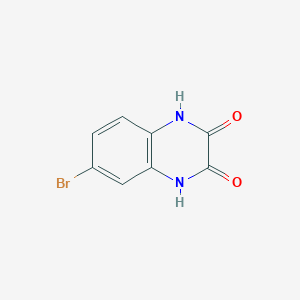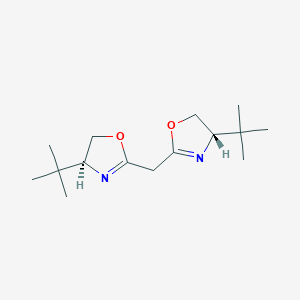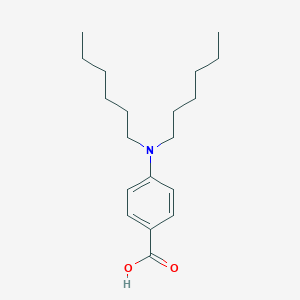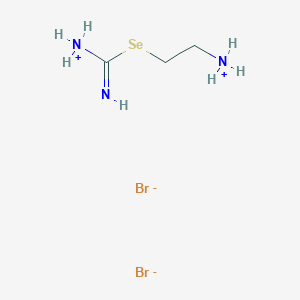
2-Hexyl-4-pentynoic Acid
概要
説明
2-ヘキシル-4-ペンチン酸は、顕著な神経保護作用で知られるバルプロ酸の誘導体です。 この化合物は、ヒストン脱アセチル化酵素(HDAC)を阻害し、熱ショックタンパク質70(HSP70)を誘導する能力で注目されており、神経保護とエピジェネティック研究において貴重なツールとなっています .
科学的研究の応用
2-Hexyl-4-Pentynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry due to its alkyne group, facilitating the synthesis of complex molecules.
Biology: Investigated for its role in modulating gene expression through HDAC inhibition, leading to changes in histone acetylation.
Medicine: Explored for its neuroprotective effects, particularly in preventing glutamate-induced excitotoxicity in neuronal cells.
Industry: Potential applications in the development of pharmaceuticals and as a chemical intermediate in organic synthesis
作用機序
2-ヘキシル-4-ペンチン酸が作用を発揮する主な機序は、ヒストン脱アセチル化酵素(HDAC)の阻害によるものです。この阻害は、ヒストンのアセチル化を増加させ、その結果、クロマチン構造が緩和され、遺伝子発現が変化します。 さらに、熱ショックタンパク質70(HSP70)の誘導は、タンパク質を安定化し、凝集を防ぐことによって神経保護を提供します .
類似の化合物:
バルプロ酸: てんかんや気分障害で幅広く使用されている、よく知られたHDAC阻害剤。
酪酸: 癌治療や遺伝子発現研究で役割を果たす別のHDAC阻害剤。
トリコスタチンA: エピジェネティックな調節を研究するために、研究で広く使用されている強力なHDAC阻害剤。
独自性: 2-ヘキシル-4-ペンチン酸は、HDAC阻害とHSP70誘導の両方の役割を担うことで、他の類似の化合物には一般的に見られないエピジェネティックな調節と神経保護の組み合わせを提供します .
Safety and Hazards
生化学分析
Biochemical Properties
2-Hexyl-4-pentynoic Acid plays a significant role in biochemical reactions by inhibiting HDAC activity with an IC50 value of 13 μM, which is much more potent than valproic acid . This inhibition leads to histone hyperacetylation, which can affect gene expression by altering chromatin structure . Additionally, this compound induces the expression of heat shock proteins (HSP70), providing neuroprotection against glutamate-induced excitotoxicity . The compound interacts with various enzymes and proteins, including HDACs and HSP70, through binding interactions that modulate their activity .
Cellular Effects
This compound has been shown to influence various cellular processes. In cultured neurons, it causes histone hyperacetylation and protects against glutamate-induced excitotoxicity . In breast cancer cells, this compound inhibits cell growth and sensitizes the cells to hydroxyurea by interfering with DNA repair mechanisms . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and inducing HSP70 .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through HDAC inhibition, leading to increased histone acetylation and altered gene expression . This compound also induces the expression of HSP70, which provides neuroprotection and enhances cellular stress responses . Additionally, this compound has been shown to interfere with DNA repair proteins, such as BRCA1 and Rad51, by reducing their stability and half-life . These interactions contribute to its radiosensitizing properties in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and induces histone hyperacetylation in cerebellar granule cells at concentrations as low as 5 μM . Long-term studies have shown that this compound can maintain its neuroprotective effects and continue to modulate gene expression and cellular stress responses over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations (15 μM), it has been shown to have similar effects to high concentrations of valproic acid (500 μM) in inhibiting breast cancer cell growth and sensitizing the cells to hydroxyurea . Higher doses may lead to increased adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as HDACs and cofactors that modulate its activity . The compound’s inhibition of HDACs leads to changes in metabolic flux and metabolite levels, affecting cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on histone acetylation and gene expression . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to particular organelles, such as the nucleus, where it can modulate chromatin structure and function .
準備方法
合成経路と反応条件: 2-ヘキシル-4-ペンチン酸の合成は、通常、適切なアルキン前駆体をヘキシルハロゲン化物でアルキル化し、塩基性条件下で行います。反応は、通常、水素化ナトリウムまたはtert-ブトキシドカリウムなどの強塩基の存在下で行われ、その後、酸性処理を行って所望の酸を得ます。
工業生産方法: 2-ヘキシル-4-ペンチン酸の大規模生産のための具体的な工業的方法は、十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成をスケールアップするために最適化することです。これには、高純度の出発物質の入手可能性、効率的な反応条件、および所望の製品品質を達成するための効果的な精製技術を確保することが含まれます。
反応の種類:
酸化: 2-ヘキシル-4-ペンチン酸は、酸化反応を受けることができ、一般的に使用される酸化剤に応じて、カルボン酸またはケトンを形成します。
還元: アルキン基の還元は、使用される条件と触媒に応じて、アルケンまたはアルカンを形成する可能性があります。
置換: この化合物は、特にアルキン炭素で求核置換反応に関与することができ、そこでは、銅触媒によるアジド-アルキン環状付加(CuAAC)反応で、アジドなどの求核剤と反応します。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)を酸性または塩基性媒体で。
還元: 炭素上のパラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH₄)を使用した水素ガス(H₂)。
置換: CuAAC反応における触媒としてのヨウ化銅(I)(CuI)。
主要な生成物:
酸化: カルボン酸またはケトン。
還元: アルケンまたはアルカン。
置換: CuAAC反応におけるトリアゾール。
4. 科学研究への応用
2-ヘキシル-4-ペンチン酸は、科学研究において幅広い用途があります。
化学: アルキン基により、クリックケミストリーの試薬として使用され、複雑な分子の合成を促進します。
生物学: HDAC阻害による遺伝子発現の調節における役割が調査されており、ヒストンアセチル化の変化につながります。
医学: 神経保護作用、特に神経細胞におけるグルタミン酸誘発興奮毒性の予防における役割が調べられています。
類似化合物との比較
Valproic Acid: A well-known HDAC inhibitor with broad applications in epilepsy and mood disorders.
Butyric Acid: Another HDAC inhibitor with roles in cancer therapy and gene expression studies.
Trichostatin A: A potent HDAC inhibitor used extensively in research to study epigenetic regulation.
Uniqueness: 2-Hexyl-4-Pentynoic Acid is unique due to its dual role in HDAC inhibition and HSP70 induction, providing a combination of epigenetic modulation and neuroprotection that is not commonly found in other similar compounds .
特性
IUPAC Name |
2-prop-2-ynyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSBRQHALCSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914685 | |
| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96017-59-3 | |
| Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexyl-4-pentynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HPTA exert its radiosensitizing effect in breast cancer cells?
A1: Research indicates that HPTA enhances the sensitivity of breast cancer cells to radiotherapy by hindering the DNA damage repair process. Specifically, HPTA targets the BRCA1-Rad51-mediated homologous recombination pathway, a crucial mechanism for repairing double-strand DNA breaks. [] This inhibition of DNA repair makes cancer cells more susceptible to the damaging effects of radiation. []
Q2: What is the mechanism by which HPTA disrupts the BRCA1-Rad51-mediated homologous recombination pathway?
A2: Studies suggest that HPTA affects the stability of key proteins involved in this pathway, namely BRCA1 and Rad51. HPTA was found to reduce the half-life of these proteins, potentially leading to their degradation and subsequent impairment of the homologous recombination repair mechanism. [] This disruption ultimately enhances the sensitivity of breast cancer cells to radiation therapy.
Q3: Has HPTA demonstrated efficacy in preclinical models of breast cancer?
A3: Research has shown that HPTA exhibits radiosensitizing effects in both in vitro and in vivo models of breast cancer. In cell culture studies, HPTA enhanced the cytotoxic effects of radiation in various breast cancer cell lines, including MCF7, EUFA423, HCC1937, and a DMBA-induced rat breast cancer-derived primary culture cell line. [] Furthermore, HPTA demonstrated significant radiosensitizing activity in a DMBA-induced breast cancer rat model. [] These findings suggest that HPTA holds promise as a potential therapeutic agent for enhancing the efficacy of radiotherapy in breast cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


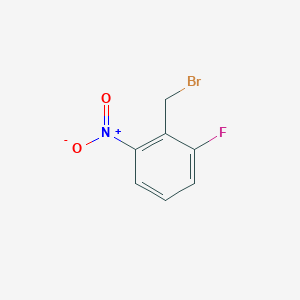



![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)



